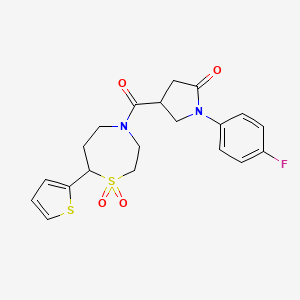
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H21FN2O4S2 and its molecular weight is 436.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one , identified by its CAS number 2034382-01-7, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16F3N2O4S2 with a molecular weight of 419.4 g/mol. The structure features a thiazepane ring, which is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of thiophene groups and a carbonyl moiety contributes to its biological activity.
Antibacterial Activity
Research has indicated that the compound exhibits significant antibacterial properties. A study on similar thiazepane derivatives demonstrated moderate antibacterial activity against various bacterial strains with a minimum inhibitory concentration (MIC) greater than 100 µg/mL . The mechanism involves interference with bacterial cell membrane integrity, leading to cell lysis.
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity. It has been shown to inhibit the growth of several fungal strains with an MIC value greater than 50 µg/mL . This suggests potential applications in treating fungal infections.
The biological activity of this compound is attributed to its ability to interact with essential cellular targets. It acts as a Michael acceptor, forming covalent bonds with thiol-containing biomolecules like cysteine residues in proteins. This interaction disrupts vital cellular functions, leading to antimicrobial effects .
Case Study 1: Antimicrobial Assessment
A recent study evaluated the antimicrobial activity of various thiophene-based compounds, including derivatives similar to the one . The findings highlighted that compounds with structural motifs akin to our target compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in bacterial metabolism. These studies revealed strong binding interactions with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), suggesting that these proteins could be potential targets for therapeutic intervention .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with other thiazepane derivatives:
| Compound | Biological Activity | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | Antibacterial | >100 | Membrane disruption |
| Compound B | Antifungal | >50 | Cell wall synthesis inhibition |
| Target Compound | Antibacterial & Antifungal | >100 / >50 | Michael addition reaction |
Propriétés
IUPAC Name |
4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBIKLTTAYCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














